molecular formula C16H22N2O B8538748 Z-3-(3-Pyridinylmethyl)imino-10beta-piran-2-OL

Z-3-(3-Pyridinylmethyl)imino-10beta-piran-2-OL

Cat. No. B8538748
M. Wt: 258.36 g/mol
InChI Key: WTPZHVGWFTXKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214686B2

Procedure details

To a stirring solution of (+)-2-hydroxy-3-pinanone (10.00 g, 59.4 mmol) in benzene (500 mL) was added 3-pyridylmethylamine (6.66 mL, 65.4 mmol) in one portion. Boron trifluoride diethyletherate (0.7 mL, 5.9 mmol) was added in one portion and the reaction was refluxed under N2 for 5 h and then stirred at room temperature for an additional 16 h. The benzene was removed by rotary evaporation and the resulting residue was stirred in saturated NaHCO3 solution (100 mL) for 1 h. This was then extracted with chloroform (3×100 mL) and the combined extracts were dried (Na2SO4), filtered and concentrated by rotary evaporation. The resulting dark brown oil was purified by column chromatography, using a chloroform:methanol gradient (9:1 to 1:1, v/v) as eluent. The light yellow oil was then dissolved in hot ethyl acetate (50 mL) and placed in a −4° C. freezer for 16 h. After warming to room temperature, the resulting crystals were filtered, washed with cold ethyl acetate, and dried using a hi-vacuum pump to yield 8.59 g of white powder (52.4% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.66 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52.4%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH3:12])[C:7](=O)[CH2:6][CH:5]2[CH2:9][CH:3]1[C:4]2([CH3:11])[CH3:10].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][NH2:20])[CH:14]=1.B(F)(F)F>C1C=CC=CC=1>[CH3:12][C:2]1([OH:1])[C:7](=[N:20][CH2:19][C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)[CH2:6][CH:5]2[CH2:9][CH:3]1[C:4]2([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1(C2C(C(CC1=O)C2)(C)C)C
Name
Quantity
6.66 mL
Type
reactant
Smiles
N1=CC(=CC=C1)CN
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for an additional 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed under N2 for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The benzene was removed by rotary evaporation
STIRRING
Type
STIRRING
Details
the resulting residue was stirred in saturated NaHCO3 solution (100 mL) for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
This was then extracted with chloroform (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting dark brown oil was purified by column chromatography
DISSOLUTION
Type
DISSOLUTION
Details
The light yellow oil was then dissolved in hot ethyl acetate (50 mL)
WAIT
Type
WAIT
Details
placed in a −4° C. freezer for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered
WASH
Type
WASH
Details
washed with cold ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(C2C(C(CC1=NCC=1C=NC=CC1)C2)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.59 g
YIELD: PERCENTYIELD 52.4%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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